4-(3-Formylphenoxy)benzonitrile chemical properties
4-(3-Formylphenoxy)benzonitrile chemical properties
An In-depth Technical Guide to 4-(3-Formylphenoxy)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Diaryl ethers, in particular, represent a privileged structural motif, offering a unique combination of conformational rigidity and flexibility that is conducive to potent and selective interactions with biological targets. Within this class, 4-(3-Formylphenoxy)benzonitrile emerges as a highly versatile and valuable building block. Its bifunctional nature, featuring a reactive aldehyde and a synthetically malleable nitrile group, positions it as a key intermediate for the construction of complex molecular architectures. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of 4-(3-Formylphenoxy)benzonitrile, offering practical insights for researchers in drug discovery and process development.
Core Chemical and Physical Properties
4-(3-Formylphenoxy)benzonitrile is an off-white to pale yellow solid at room temperature.[1] A comprehensive summary of its fundamental properties is crucial for its effective use in synthesis, including appropriate solvent selection and reaction condition optimization.
| Property | Value | Reference(s) |
| CAS Number | 90178-72-6 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 66-67 °C | [1] |
| Boiling Point (Predicted) | 408.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| SMILES | N#CC1=CC=C(OC2=CC=CC(C=O)=C2)C=C1 | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and industrially scalable route to 4-(3-Formylphenoxy)benzonitrile is the Williamson ether synthesis, a classic and reliable method for forming diaryl ethers. This specific transformation involves a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle: The synthesis hinges on the reaction between the phenoxide ion of 3-hydroxybenzaldehyde and an activated aryl halide, 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group in 4-fluorobenzonitrile activates the para-position towards nucleophilic attack, making the fluorine atom an excellent leaving group. A weak base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ.
Step-by-Step Methodology:
This protocol is adapted from established procedures for analogous compounds, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile.[3]
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Vessel Preparation: A reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).
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Solvent Addition: Anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is added to the vessel (approx. 5-10 mL per gram of 3-hydroxybenzaldehyde). The choice of a polar aprotic solvent is critical as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
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Reactant Addition: 4-Fluorobenzonitrile (1.0-1.1 eq.) is added to the stirred suspension.
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Reaction Execution: The reaction mixture is heated to a temperature between 80-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed (typically 2-8 hours).
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Work-up and Isolation: Upon completion, the mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts and residual solvent, and dried under vacuum.
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Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the final product with high purity.
Spectroscopic and Analytical Profile
Infrared (IR) Spectroscopy:
The IR spectrum provides a definitive fingerprint of the molecule's functional groups.
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C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2230 cm⁻¹ , characteristic of an aromatic nitrile.
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C=O Stretch: A strong, sharp peak corresponding to the aldehyde carbonyl group should appear around 1690-1710 cm⁻¹ . Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber than non-conjugated aldehydes.
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C-O-C Stretch: The diaryl ether linkage will exhibit strong, characteristic C-O stretching bands in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹ .
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Aldehyde C-H Stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .
¹H NMR Spectroscopy:
The proton NMR spectrum will be complex due to the presence of two substituted benzene rings. The expected chemical shifts (in CDCl₃ or DMSO-d₆) are:
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Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.9-10.1 ppm .
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Aromatic Protons: A series of multiplets will be observed in the aromatic region (δ 7.0-8.0 ppm ). The protons on the benzonitrile ring will likely appear as two distinct doublets (an AA'BB' system) centered around δ 7.7 ppm and δ 7.1 ppm. The protons on the formyl-substituted ring will show a more complex splitting pattern due to their meta and ortho relationships.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides insight into the carbon framework.
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Aldehyde Carbonyl (C=O): The signal for the aldehyde carbon is expected to be in the range of δ 190-192 ppm .
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Nitrile Carbon (C≡N): This carbon typically appears around δ 118-119 ppm .
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Aromatic Carbons: Multiple signals will be present in the δ 115-165 ppm region. The carbons directly attached to the ether oxygen (C-O) will be the most deshielded in this group.
Mass Spectrometry:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 223 .
Chemical Reactivity and Synthetic Utility
The true value of 4-(3-Formylphenoxy)benzonitrile lies in the orthogonal reactivity of its two primary functional groups, which can be addressed selectively to build molecular complexity.
Reactions of the Aldehyde Group:
The formyl group is a versatile handle for introducing a variety of functionalities.
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Oxidation: It can be easily oxidized to a carboxylic acid using standard reagents like potassium permanganate or silver oxide. This transformation is useful for introducing an acidic moiety or a point for amide coupling.
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Reduction: Selective reduction to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄), leaving the nitrile group intact. This alcohol can then be used in further etherification or esterification reactions.
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Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for installing amine groups. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond.
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Carbonyl Additions: The aldehyde can undergo reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols or participate in Wittig-type reactions to generate alkenes.
Reactions of the Nitrile Group:
The nitrile group serves as a stable precursor to other important functional groups.
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This provides an alternative route to the same acid that can be formed by oxidizing the aldehyde, offering flexibility in synthetic strategy.
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Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is a key transformation for introducing a basic nitrogen center, which is often critical for pharmacokinetic properties and target binding.
Applications in Drug Discovery and Development
The diaryl ether scaffold is prevalent in numerous approved drugs and clinical candidates due to its favorable pharmacological properties. 4-(3-Formylphenoxy)benzonitrile serves as an ideal starting point for accessing libraries of compounds based on this core.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a diaryl ether core to span the ATP-binding pocket, with substituents on either ring making key hydrogen bond and hydrophobic interactions. The functional handles on this molecule allow for the elaboration of side chains that can target specific residues within the kinase active site.
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Intermediate for Novel Therapeutics: The utility of this structural class is exemplified by its brominated analog, 4-(4-bromo-3-formylphenoxy)benzonitrile, which is a key intermediate in the synthesis of Crisaborole.[4][5] Crisaborole is a non-steroidal topical treatment for atopic dermatitis. This precedent underscores the pharmaceutical relevance of the 4-(formylphenoxy)benzonitrile core.
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Bioisosteric Replacement: The nitrile group itself is often used as a bioisostere for other functional groups. It can act as a hydrogen bond acceptor and can mimic the interactions of a carbonyl group.[6] Its metabolic stability is another key advantage in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
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Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. Use only with adequate ventilation and wear suitable personal protective equipment (PPE), including gloves and eye/face protection. Keep away from sources of ignition.[3]
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Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
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First Aid Measures: In case of inhalation, move the person to fresh air.[3] For skin contact, flush with running water for at least 15 minutes.[3] In case of eye contact, immediately flush with running water for at least 15 minutes.[3] If ingested, do not induce vomiting and seek immediate medical attention.[3]
Conclusion
4-(3-Formylphenoxy)benzonitrile is a strategically important building block for chemical synthesis, particularly within the pharmaceutical industry. Its straightforward synthesis via the Williamson ether reaction and the versatile, orthogonal reactivity of its aldehyde and nitrile functionalities provide a robust platform for the development of complex molecules. By understanding its core properties, synthetic pathways, and chemical reactivity, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.
References
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ChemBK. (n.d.). Benzonitrile, 4-(3-formylphenoxy)-. Retrieved from [Link]
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Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile. IndiaMART. Retrieved from [Link]
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Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. Retrieved from [Link]
- Yan, W., et al. (2018). Electronic Supplementary Information for Copper-catalyzed aerobic oxidative cyanation of aldehydes with acetonitriles. The Royal Society of Chemistry.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
